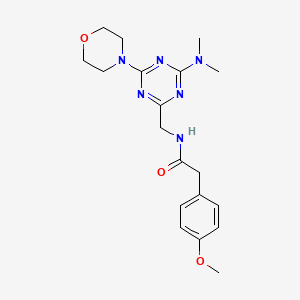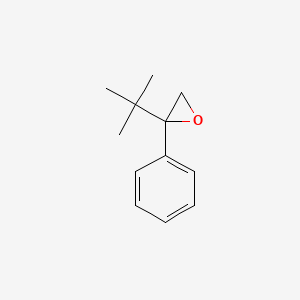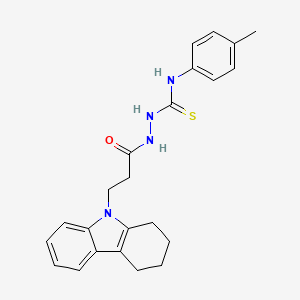
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(4-methoxyphenyl)acetamide is a compound that features a unique blend of functional groups. The morpholino and dimethylamino groups attached to the triazine ring, along with a methoxyphenyl acetamide side chain, suggest a diverse range of potential chemical reactivities and biological activities. This structure positions it as a compound of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(4-methoxyphenyl)acetamide often starts with the preparation of the triazine ring, followed by the introduction of the dimethylamino and morpholino groups. Typically, a precursor like cyanuric chloride reacts with dimethylamine and morpholine in a stepwise manner under controlled temperatures and pH conditions to form the substituted triazine derivative. This intermediate then undergoes a nucleophilic substitution reaction with a methoxyphenylacetamide under basic conditions to yield the final compound.
Industrial Production Methods
On an industrial scale, the production process is optimized for higher yields and purity. This may involve using continuous flow reactors for the triazine formation and subsequent substitution reactions. Solvent choices, reaction temperatures, and the use of catalysts are carefully controlled to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: : Under oxidative conditions, certain functional groups can be modified.
Reduction: : Selective reduction can modify the triazine ring or the acetamide moiety.
Substitution: : The compound can participate in nucleophilic and electrophilic substitution reactions due to its reactive sites.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: : Hydrides like lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Alkylating agents, halogens, or nucleophiles like amines or thiols.
Major Products Formed
Oxidation: : Formation of N-oxides or hydroxylated derivatives.
Reduction: : Reduced triazine or acetamide derivatives.
Substitution: : New compounds with varied functional groups replacing the original substituents.
Applications De Recherche Scientifique
Chemistry
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(4-methoxyphenyl)acetamide is used in organic synthesis as a building block for complex molecules. Its reactive functional groups allow for a wide range of synthetic transformations.
Biology
This compound is investigated for its potential biological activities, such as enzyme inhibition, due to the triazine ring's known bioactivity. It could serve as a lead compound in drug discovery.
Medicine
Potential therapeutic applications include targeting specific enzymes or pathways involved in diseases. The morpholino group suggests possible use in antisense therapy.
Industry
In industrial applications, this compound can be utilized in the production of advanced materials or as an intermediate in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism by which N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(4-methoxyphenyl)acetamide exerts its effects depends on its target. In biological systems, it may interact with enzymes or receptors, altering their function. The triazine ring can engage in hydrogen bonding and electrostatic interactions, while the dimethylamino and morpholino groups can enhance binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Comparison
Compared to other triazine-based compounds, N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(4-methoxyphenyl)acetamide is unique due to the presence of both a morpholino and dimethylamino group on the same triazine ring, alongside a methoxyphenylacetamide chain. This combination of functional groups provides a distinct profile of reactivity and potential biological activity.
Similar Compounds
2,4,6-Tris(dimethylamino)-1,3,5-triazine
2,4-Dimorpholino-1,3,5-triazine
N-(4-Methoxyphenyl)-2-(methylamino)acetamide
Each of these compounds shares some structural similarities but differs in the specific substitutions and resultant chemical properties.
This should give you a comprehensive view of the compound. Let me know if there’s anything you’d like to delve deeper into!
Propriétés
IUPAC Name |
N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O3/c1-24(2)18-21-16(22-19(23-18)25-8-10-28-11-9-25)13-20-17(26)12-14-4-6-15(27-3)7-5-14/h4-7H,8-13H2,1-3H3,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKZNKZKAXQKBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-2-(3-methylpiperidin-1-yl)acetamide](/img/structure/B2726130.png)
![N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(2-methylphenyl)propanamide](/img/structure/B2726131.png)
![N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B2726133.png)
![4-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-2-methyl-6-(propan-2-yloxy)pyrimidine](/img/structure/B2726136.png)
![(Z)-methyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2726137.png)


![2-(8-methyl-4-oxochromeno[4,3-c]pyrazol-1-yl)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2726142.png)

![5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[ethyl(phenyl)amino]propyl}pentanamide](/img/structure/B2726145.png)
![1-methyl-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1H-pyrazole-5-carboxamide](/img/structure/B2726146.png)
![(4-Allyl-5-furan-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B2726147.png)
![(6-fluoro-1,1-dioxido-4-phenyl-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2726148.png)
![(4-((4,6-Difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2726150.png)
